molecular formula C16H17NO2 B1296335 N-(4-methoxyphenyl)-3-phenylpropanamide CAS No. 97754-31-9

N-(4-methoxyphenyl)-3-phenylpropanamide

Cat. No. B1296335
CAS RN: 97754-31-9
M. Wt: 255.31 g/mol
InChI Key: JDXWZGXJTQCYCS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-phenylpropanamide, commonly known as modafinil, is a eugeroic drug that is used to promote wakefulness and alertness. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a disorder that causes excessive daytime sleepiness. Since then, modafinil has been used off-label for a variety of other conditions, such as shift work sleep disorder, attention deficit hyperactivity disorder (ADHD), and depression.

Scientific Research Applications

Synthesis of Formazan Dyes

N-(4-methoxyphenyl)-3-phenylpropanamide: is utilized in the synthesis of formazan dyes. These dyes are known for their intense color and are used as analytical reagents in redox reactions . The compound serves as a precursor in the formation of formazan by reacting with diazonium chloride, which is then used for various analytical purposes.

Ligand for Metal Complex Formation

Due to the presence of the azohydrazone group in formazan synthesized from N-(4-methoxyphenyl)-3-phenylpropanamide , it can act as a ligand for metal complex formation . This application is significant in coordination chemistry where these complexes are studied for their structural and electronic properties.

Biological Activity Studies

The compound’s derivatives, particularly those containing the 1,2,3-triazole moiety, exhibit significant biological activities . Research into these activities can lead to the development of new medications or therapeutic agents, given the versatility of nitrogen-containing heterocycles in medicinal chemistry.

Heterocyclic Compound Synthesis

N-(4-methoxyphenyl)-3-phenylpropanamide: is a key starting material in the synthesis of heterocyclic compounds . These compounds are crucial in synthetic chemistry and pharmaceuticals, offering a wide range of applications due to their stability and biological relevance.

Drug Design and Pharmacokinetics

The compound and its derivatives are subjects of drug design studies, where their interactions with biological targets are analyzed . This includes evaluating their potential as inhibitors for specific proteins involved in disease pathways, contributing to the development of new drugs.

Molecular Docking and Simulation

In silico studies involving N-(4-methoxyphenyl)-3-phenylpropanamide include molecular docking and dynamic simulations . These studies predict how the compound and its derivatives interact at the molecular level with various biological targets, aiding in the understanding of their mechanism of action.

Spectroscopic Analysis

The compound is also used in spectroscopic analysis to determine its structure and the structures of its derivatives . Techniques like IR spectroscopy provide insights into the functional groups present and help in confirming the identity of synthesized compounds.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXWZGXJTQCYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302986
Record name N-(4-methoxyphenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-phenylpropanamide

CAS RN

97754-31-9
Record name N-(4-methoxyphenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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